molecular formula C11H8Cl2N2O3 B15218194 4-Chloro-1-((2-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid

4-Chloro-1-((2-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B15218194
M. Wt: 287.10 g/mol
InChI Key: RUGFYICDZPHYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-((2-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenoxy methyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((2-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chlorophenoxy methyl group: This step involves the reaction of the pyrazole intermediate with 2-chlorophenol in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((2-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-((2-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((2-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-((2-bromophenoxy)methyl)-1H-pyrazole-3-carboxylic acid
  • 4-Chloro-1-((2-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid
  • 4-Chloro-1-((2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

4-Chloro-1-((2-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the chlorophenoxy group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C11H8Cl2N2O3

Molecular Weight

287.10 g/mol

IUPAC Name

4-chloro-1-[(2-chlorophenoxy)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H8Cl2N2O3/c12-7-3-1-2-4-9(7)18-6-15-5-8(13)10(14-15)11(16)17/h1-5H,6H2,(H,16,17)

InChI Key

RUGFYICDZPHYEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=C(C(=N2)C(=O)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.